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molecular formula C6H4Cl2N2O B2795457 3,5-Dichloroisonicotinamide CAS No. 70593-51-0

3,5-Dichloroisonicotinamide

Cat. No. B2795457
M. Wt: 191.01
InChI Key: MGQHSBXCQUJESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855708B2

Procedure details

3,5-Dichloropyridine-4-carboxylic acid chloride (0.54 g, 2.6 mmol) was dissolved in CH2Cl2 (2.6 mL, 2.6 mmol) and NH3 (2.0 M in dioxane) (6.5 mL) was added. The reaction mixture was cooled to 0° C. for 30 min. The residue was quenched with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The crude product was purified by preparative HPLC on silica gel to yield 3,5-dichloropyridine-4-carboxamide (0.135 g).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:11])[C:7]=1[C:8](Cl)=[O:9].C(Cl)Cl.[NH3:15]>>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:11])[C:7]=1[C:8]([NH2:15])=[O:9]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
ClC=1C=NC=C(C1C(=O)Cl)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(=O)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.135 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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